molecular formula C14H19N3 B13877109 2-Ethyl-4-(1,3,5-trimethylpyrazol-4-yl)aniline

2-Ethyl-4-(1,3,5-trimethylpyrazol-4-yl)aniline

Cat. No.: B13877109
M. Wt: 229.32 g/mol
InChI Key: HXTFYTWBCQLBOA-UHFFFAOYSA-N
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Description

2-Ethyl-4-(1,3,5-trimethylpyrazol-4-yl)aniline is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an aniline group substituted with an ethyl group and a trimethylpyrazolyl group. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-(1,3,5-trimethylpyrazol-4-yl)aniline can be achieved through various synthetic routes. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The reaction typically proceeds under mild conditions, often using a catalyst such as copper or palladium. The aniline group can be introduced through a nucleophilic substitution reaction with an appropriate aryl halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods often employ cost-effective and environmentally friendly catalysts and solvents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-(1,3,5-trimethylpyrazol-4-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

2-Ethyl-4-(1,3,5-trimethylpyrazol-4-yl)aniline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of agrochemicals and dyes due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-(1,3,5-trimethylpyrazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-4-(1,3,5-dimethylpyrazol-4-yl)aniline
  • 2-Ethyl-4-(1,3,5-trimethylpyrazol-3-yl)aniline
  • 2-Ethyl-4-(1,3,5-trimethylpyrazol-5-yl)aniline

Uniqueness

2-Ethyl-4-(1,3,5-trimethylpyrazol-4-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and the trimethylpyrazolyl group provides distinct steric and electronic properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

2-ethyl-4-(1,3,5-trimethylpyrazol-4-yl)aniline

InChI

InChI=1S/C14H19N3/c1-5-11-8-12(6-7-13(11)15)14-9(2)16-17(4)10(14)3/h6-8H,5,15H2,1-4H3

InChI Key

HXTFYTWBCQLBOA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C2=C(N(N=C2C)C)C)N

Origin of Product

United States

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